molecular formula C6H10O3 B103107 trans-2-Vinyl-1,3-dioxan-5-ol CAS No. 16081-28-0

trans-2-Vinyl-1,3-dioxan-5-ol

Cat. No. B103107
CAS RN: 16081-28-0
M. Wt: 130.14 g/mol
InChI Key: RCORSHSFJCXHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-Vinyl-1,3-dioxan-5-ol (VDO) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. VDO is a cyclic ether that contains a vinyl group and a hydroxyl group, making it an important building block for the synthesis of various organic compounds.

Scientific Research Applications

Trans-2-Vinyl-1,3-dioxan-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. In materials science, trans-2-Vinyl-1,3-dioxan-5-ol has been used as a monomer for the synthesis of various polymers, including polyesters and polyurethanes. In organic synthesis, trans-2-Vinyl-1,3-dioxan-5-ol has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.

Mechanism Of Action

The mechanism of action of trans-2-Vinyl-1,3-dioxan-5-ol is not well understood, but it is believed to be related to its ability to form covalent bonds with biological molecules, including proteins and nucleic acids. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.

Biochemical And Physiological Effects

Trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit various biochemical and physiological effects, including antifungal, antibacterial, and antitumor activities. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In addition, trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit cytotoxic activity against various tumor cell lines, including human breast cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using trans-2-Vinyl-1,3-dioxan-5-ol in lab experiments is its high yield and ease of synthesis. trans-2-Vinyl-1,3-dioxan-5-ol can be synthesized using relatively simple and inexpensive methods, making it an attractive candidate for use in various research applications. However, one of the main limitations of using trans-2-Vinyl-1,3-dioxan-5-ol in lab experiments is its potential toxicity and side effects. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit cytotoxic activity against various cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for research on trans-2-Vinyl-1,3-dioxan-5-ol, including the development of new drugs and materials, the elucidation of its mechanism of action, and the investigation of its potential toxicity and side effects. In addition, further studies are needed to explore the potential applications of trans-2-Vinyl-1,3-dioxan-5-ol in various fields, including medicinal chemistry, materials science, and organic synthesis. Overall, trans-2-Vinyl-1,3-dioxan-5-ol is a promising compound that has the potential to make significant contributions to various areas of research.

Synthesis Methods

The synthesis of trans-2-Vinyl-1,3-dioxan-5-ol can be achieved through several methods, including the reaction between acrolein and formaldehyde in the presence of a base catalyst, the reaction between glycolaldehyde and acrolein, or the reaction between glyoxal and allyl alcohol. The most commonly used method involves the reaction between acrolein and formaldehyde in the presence of a base catalyst, which leads to the formation of trans-2-Vinyl-1,3-dioxan-5-ol in high yield.

properties

CAS RN

16081-28-0

Product Name

trans-2-Vinyl-1,3-dioxan-5-ol

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-ethenyl-1,3-dioxan-5-ol

InChI

InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2

InChI Key

RCORSHSFJCXHTF-UHFFFAOYSA-N

SMILES

C=CC1OCC(CO1)O

Canonical SMILES

C=CC1OCC(CO1)O

Other CAS RN

16081-29-1
16081-28-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.